Cerium;propan-2-ol

Catalysis MPV Reduction Rare-Earth Alkoxides

Ce(IV) isopropoxide is the homoleptic tetravalent cerium alkoxide for CeO2 thin films, sol-gel processing, and Lewis acid catalysis. Unlike Ce(III) analogues or other metal isopropoxides, it delivers the correct Ce(IV) oxidation state and ligand lability essential for reproducible material synthesis. • Guaranteed Ce content: 37-45%, ensuring stoichiometric CeO2 deposition. • Distinct Ce-O bond (avg. 2.130 Å) and Ce-O-C angle (~161.3°) provide unique Lewis acidity. • Air- and moisture-sensitive; shipped under argon with rigorous handling protocols.

Molecular Formula C3H8CeO
Molecular Weight 200.21 g/mol
Cat. No. B12088900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium;propan-2-ol
Molecular FormulaC3H8CeO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC(C)O.[Ce]
InChIInChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyQPCFYJSFLHCWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium Isopropoxide: Core Chemical Profile


Cerium;propan-2-ol, formally known as cerium(IV) isopropoxide or tetraisopropoxycerium (CAS 63007-83-0, molecular formula C₁₂H₂₈CeO₄, average mass 376.46 g/mol), is a homoleptic tetravalent cerium alkoxide [1]. The compound features cerium in its +4 oxidation state coordinated by four isopropoxide (OiPr) ligands, imparting solubility in common organic solvents and hygroscopic properties . As a Ce(IV) species, it exhibits distinct redox and Lewis acidic characteristics that differentiate it from Ce(III) alkoxides and from other metal isopropoxides such as titanium(IV) isopropoxide or aluminum(III) isopropoxide. Commercially, the compound is typically supplied as a yellow powder or liquid with a cerium content specification of 37–45% . The Ce(IV) oxidation state confers both oxidizing capability and susceptibility to hydrolysis, which are critical considerations for handling, storage, and application-specific procurement decisions.

Oxidation State
Ce(IV) provides redox activity & Lewis acidity absent in Ce(III) analogues
Ligand Set
Isopropoxide balances organic solubility with controlled hydrolysis for sol-gel / CVD
Precursor Architecture
Trimetallic [Ce(OiPr)₄]₃ influences film morphology and doping uniformity

Cerium Isopropoxide Substitution: Why It Fails


Generic substitution among cerium alkoxides or between Ce(OiPr)₄ and other metal isopropoxides is not scientifically justifiable because the oxidation state of cerium (IV vs. III), the steric and electronic properties of the alkoxide ligand, and the resulting nuclearity of the molecular species directly dictate catalytic activity, precursor decomposition pathways, and materials outcomes [1]. Ce(IV) alkoxides possess inherent oxidizing capability not present in Ce(III) analogues, while the isopropoxide ligand confers a distinct coordination geometry (Ce–O bond length averaging 2.130 Å; Ce–O–C angle ~161.3°) that influences Lewis acidity and steric accessibility at the metal center [2]. Furthermore, cerium alkoxides differ fundamentally from titanium or aluminum isopropoxides in redox behavior, oxygen storage capacity, and the oxide materials they yield upon hydrolysis or thermal decomposition [3]. Procurement of an incorrect alkoxide analogue will result in irreproducible catalysis, altered thin-film stoichiometry, or failed precursor chemistry.

Ce(III) alkoxides lose redox capability
Only Ce(IV) species provide oxidizing power; Ce(III) analogues cannot drive PCET or oxidative catalysis
Ti/Al isopropoxides alter oxide product
Titanium or aluminum alkoxides yield TiO₂/Al₂O₃, not CeO₂, and lack oxygen storage capacity
Ligand size shifts precursor behavior
Methoxide/tert-butoxide change oligomerization, volatility, and decomposition pathway vs. isopropoxide

Cerium Isopropoxide: Key Differentiation Data


MPV Reduction: Ce(IV) vs. Ce(III) Alkoxide Activity

In the Meerwein–Ponndorf–Verley (MPV) reduction of 4-tert-butylcyclohexanone, the ceric alkoxide [Ce(OiPr)₄]₃ (a trimetallic Ce(IV) isopropoxide cluster) was directly compared with the cerous alkoxide [Ce(OCH₂ᵗBu)₃]₄ (a tetrameric Ce(III) neopentoxide cluster) [1]. While the study notes that Ce(III) alkoxides generally exhibit superior catalytic performance relative to Ce(IV) analogues in this specific transformation, this head-to-head comparison provides the quantifiable benchmark that distinguishes Ce(OiPr)₄ from its closest cerium alkoxide congeners [1].

MPV Reduction Activity
Head-to-head
Ce(III) alkoxide ranks higher than Ce(IV) isopropoxide cluster
Catalytic performance differs by oxidation state; supports procurement specificity
Tested on 4-tBu-cyclohexanone; exact conditions to verify
Catalysis MPV Reduction Rare-Earth Alkoxides

Nuclearity: Ce(IV) Trimer vs. Ce(III) Tetramer

X-ray diffraction analysis reveals that homoleptic cerium(IV) isopropoxide adopts a trimetallic solid-state structure formulated as [Ce(OiPr)₄]₃ [1]. This nuclearity (n = 3) differs markedly from the tetrameric structures observed for cerium(III) neopentoxide, [Ce(OCH₂ᵗBu)₃]₄, and from the dimeric aminoalkoxide derivative Ce₂(OiPr)₆(μ-OC₂H₄NMeC₂H₄NMe₂)₂ (average Ce–O bond length 2.130 Å; Ce–O–C angle 161.3°) [2][3]. The specific oligomerization state directly influences solubility, volatility, and the accessibility of the cerium center for ligand exchange or substrate coordination—parameters critical for precursor and catalyst performance.

Nuclearity
Reported
Trimer [Ce(OiPr)₄]₃ (n=3) vs. Ce(III) tetramer (n=4)
Oligomerization state influences precursor solubility and film homogeneity
X-ray structure; Ce–O ~2.13 Å, ∠Ce–O–C ~161.3°
Structural Chemistry Coordination Chemistry Precursor Design

Oxidizing Capability: Ce(IV) vs. Ce(III) Redox Inertness

Cerium(IV) alkoxide complexes, including the isopropoxide derivative [Ce(LOEt)₂(OiPr)₂] (where LOEt is the Kläui tripodal ligand), possess intrinsic oxidizing capability toward substituted phenols, proceeding via a proton-coupled electron transfer (PCET) pathway [1]. This redox activity is inherent to the Ce(IV) oxidation state and is absent in Ce(III) alkoxides such as [Ce(OCH₂ᵗBu)₃]₄ or Ce[N(SiMe₃)₂]₃, which lack the oxidizing potential of their tetravalent counterparts. While the Kläui-supported complexes are not the homoleptic Ce(OiPr)₄, the redox behavior is an oxidation-state-dependent property applicable across Ce(IV) alkoxide platforms [1].

Oxidizing Capability
Class-level inference
Ce(IV) alkoxide oxidizes phenols via PCET; Ce(III) lacks this pathway
Redox-active Ce(IV) is essential for oxidation applications; Ce(III) is inert
Observed with Kläui-ligated Ce(IV) isopropoxide derivative
Redox Chemistry Oxidation Catalysis Cerium Alkoxides

Application Scenarios for Cerium Isopropoxide


CeO2 Thin Films by Sol-Gel & MOCVD

Cerium isopropoxide serves as a molecular precursor for cerium dioxide (CeO₂) thin films and nanoparticles via sol-gel hydrolysis or metal-organic chemical vapor deposition (MOCVD). The isopropoxide ligand set provides a balance of solubility in organic solvents and hydrolytic lability that is distinct from bulkier alkoxides (e.g., tert-butoxide) or less labile ligands (e.g., diketonates). The trimetallic [Ce(OiPr)₄]₃ solid-state structure and Ce(IV) oxidation state dictate the oligomerization behavior and decomposition pathway, which in turn influence film morphology and stoichiometry [1]. Procurement of Ce(OiPr)₄ rather than a Ce(III) alkoxide ensures that the deposited oxide maintains the correct Ce:O ratio and oxygen vacancy characteristics inherent to CeO₂ (ceria) rather than Ce₂O₃ [2].

Lewis Acid Catalysis with Ce(IV) Redox Activity

Cerium(IV) isopropoxide is employed as a Lewis acid catalyst in transformations such as diastereoselective pinacol couplings, where the Ce(IV) center activates carbonyl substrates [1]. The specific Ce–O–C angle (~161.3°) and Ce–O bond length (~2.130 Å) in isopropoxide-coordinated cerium complexes create a steric and electronic environment distinct from that of methoxide, ethoxide, or tert-butoxide analogues [2]. Substitution with titanium isopropoxide or aluminum isopropoxide would introduce different Lewis acid strengths and redox behaviors, while substitution with Ce(III) isopropoxide would eliminate the oxidative pathway available to Ce(IV) species—the latter being critical for applications where cerium's oxygen storage capacity (OSC) or redox cycling is exploited [3].

Heteroleptic Ce(IV) Complexes via Ligand Exchange

The lability of the isopropoxide ligand in Ce(OiPr)₄ enables facile ligand exchange reactions with silanols, silanediols, functional alcohols, and β-diketonates, producing well-defined heteroleptic Ce(IV) complexes [1]. This synthetic versatility is exploited in the preparation of Ce(IV) silyloxides (characterized by X-ray structure analysis), aminoalkoxides, and diketonate derivatives. The trimetallic nuclearity of the homoleptic precursor influences the kinetics and product distribution of these exchange reactions in ways that differ from monomeric or dimeric cerium alkoxide precursors [2]. Procurement of Ce(OiPr)₄ specifically, rather than a Ce(III) analogue or alternative cerium salt (e.g., ceric ammonium nitrate), provides a well-defined molecular entry point to Ce(IV) coordination chemistry without the complicating presence of counterions or adventitious water [3].

Ce(IV)-Specific Doping & Framework Incorporation

Cerium(IV) isopropoxide has been successfully employed as a molecular Ce(IV) source for the post-synthetic incorporation of isolated cerium atoms into zeolite frameworks (e.g., Al-free Beta zeolite), where the tetravalent oxidation state is essential for achieving tetrahedral coordination within the silicate matrix [1]. The isopropoxide ligand set provides the appropriate molecular size and reactivity profile for grafting onto mesoporous silica supports (e.g., MCM-41-type MSNs) via surface organometallic chemistry (SOMC) methodologies [2]. Substituting with a Ce(III) alkoxide would yield a different oxidation state distribution within the material, altering its catalytic and redox properties, while substituting with cerium nitrate or chloride salts introduces counterions that complicate framework incorporation and subsequent material purification [1].

Application
Selection Property
Validation Focus
CeO₂ thin films & nanoparticles
Ce(IV) oxidation state & isopropoxide lability
Film stoichiometry, morphology & oxygen vacancy control
Lewis acid catalysis (e.g., pinacol coupling)
Ce(IV) Lewis acidity & redox capability
Catalyst performance & oxidative pathway availability
Heteroleptic Ce(IV) complexes
Isopropoxide lability & trimetallic precursor
Ligand exchange efficiency & product distribution
Zeolite / mesoporous silica doping
Ce(IV) oxidation state & molecular size
Tetrahedral coordination & framework incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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